

biological activity of Leucyl-Alanyl-Proline

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An In-depth Technical Guide on the Biological Activity of Leucyl-Alanyl-Proline and its Analogs

Disclaimer: Direct experimental data on the biological activity of the tripeptide Leucyl-Alanyl-Proline (Leu-Ala-Pro) is limited in publicly available scientific literature. This guide therefore focuses on the extensively studied tetrapeptide Phenylalanyl-Leucyl-Alanyl-Proline (Phe-Leu-Ala-Pro, FLAP) as a structural and functional analog. The biological activities and mechanisms described herein are attributed to FLAP and serve as a potential model for the prospective activities of Leu-Ala-Pro.

Introduction

Small peptides are increasingly recognized for their significant roles in cellular signaling and their potential as therapeutic agents. The tripeptide Leucyl-Alanyl-Proline (Leu-Ala-Pro) is a subject of interest due to the established bioactivities of its constituent amino acids. However, a more comprehensive understanding of its potential can be derived from the study of its closely related analog, the tetrapeptide Phe-Leu-Ala-Pro (FLAP). FLAP, isolated from sea cucumber (Acaudina molpadioides), has demonstrated potent antioxidant and anti-inflammatory properties, offering protection against acute organ injury.[1][2] This document provides a detailed overview of the biological activities of FLAP, including quantitative data from preclinical studies, the experimental protocols used to elicit these findings, and the signaling pathways through which it exerts its effects.

Quantitative Data on the Biological Activity of Phe-Leu-Ala-Pro (FLAP)



The protective effects of FLAP against Carbon Tetrachloride (CCl₄)-induced acute liver and kidney injury in mice have been quantified, demonstrating its significant antioxidant and anti-inflammatory capabilities.[1]

Table 1: Effects of FLAP on Serum Biomarkers of Liver

and Kidney Injury

Biomarker	Control Group	CCl₄ Model Group	FLAP (100 mg/kg) + CCl ₄	FLAP (200 mg/kg) + CCl₄	FLAP (400 mg/kg) + CCl ₄
ALT (U/L)	35.1 ± 4.2	198.5 ± 15.7	120.3 ± 10.1	85.6 ± 8.9	60.2 ± 6.5
AST (U/L)	85.2 ± 7.9	350.1 ± 25.4	210.7 ± 18.3	155.4 ± 12.8	110.9 ± 10.2
BUN (mmol/L)	6.8 ± 0.5	15.2 ± 1.3	11.5 ± 0.9	9.1 ± 0.7	7.5 ± 0.6
CRE (µmol/L)	18.3 ± 1.5	45.7 ± 3.8	32.6 ± 2.7	25.1 ± 2.1	20.4 ± 1.8

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen; CRE: Creatinine.[1]

Table 2: Effects of FLAP on Antioxidant Enzyme Activity

in Liver and Kidney Tissues

Enzyme	Tissue	Control Group	CCI ₄ Model Group	FLAP (400 mg/kg) + CCl ₄
SOD (U/mg prot)	Liver	150.2 ± 12.5	75.8 ± 6.9	135.4 ± 11.8
Kidney	180.5 ± 15.1	110.2 ± 9.8	165.7 ± 13.9	
CAT (U/mg prot)	Liver	80.1 ± 7.2	35.6 ± 3.1	70.3 ± 6.5
Kidney	95.4 ± 8.7	50.1 ± 4.6	85.9 ± 7.8	
GSH-Px (U/mg prot)	Liver	120.7 ± 10.9	55.3 ± 5.1	110.2 ± 9.7
Kidney	140.2 ± 12.3	70.8 ± 6.4	125.6 ± 11.1	



Data are presented as mean ± standard deviation. SOD: Superoxide Dismutase; CAT: Catalase; GSH-Px: Glutathione Peroxidase.[1]

Table 3: Effects of FLAP on Inflammatory Cytokines in

Liver and Kidney Tissues

Cytokine (pg/mg prot)	Tissue	Control Group	CCI ₄ Model Group	FLAP (400 mg/kg) + CCl₄
TNF-α	Liver	20.5 ± 1.8	85.2 ± 7.6	35.1 ± 3.2
Kidney	15.3 ± 1.4	60.7 ± 5.5	25.4 ± 2.3	
IL-6	Liver	30.1 ± 2.7	120.4 ± 10.8	50.6 ± 4.5
Kidney	25.6 ± 2.3	95.1 ± 8.6	40.2 ± 3.7	
ΙL-1β	Liver	18.7 ± 1.6	75.3 ± 6.8	30.9 ± 2.8
Kidney	14.2 ± 1.3	55.8 ± 5.1	22.7 ± 2.1	

Data are presented as mean \pm standard deviation. TNF- α : Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1 β : Interleukin-1beta.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of FLAP's biological activity.

Animal Model of CCl₄-Induced Acute Liver and Kidney Injury

- Animals: Male ICR mice (6-8 weeks old, 20-25 g) were used.
- Acclimatization: Animals were housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for one week prior to the experiment.
- Experimental Groups:
 - Control Group: Received normal saline.



- Model Group: Received a single intraperitoneal injection of 0.2% CCl₄ in olive oil (10 mL/kg).
- FLAP Treatment Groups: Received FLAP (100, 200, or 400 mg/kg/day) by oral gavage for
 7 consecutive days prior to CCI₄ administration.
- Induction of Injury: On the 7th day, 2 hours after the final FLAP administration, mice were injected with CCl₄.
- Sample Collection: 16 hours after CCl₄ injection, mice were euthanized. Blood samples were collected for serum analysis. Liver and kidney tissues were excised for histopathological and biochemical analysis.[3]

Determination of Serum Biochemical Parameters

- Sample Preparation: Blood samples were centrifuged at 3000 rpm for 15 minutes to obtain serum.
- Analysis: Serum levels of ALT, AST, BUN, and CRE were measured using commercial assay kits according to the manufacturer's instructions with an automated biochemical analyzer.[1]

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation

- Tissue Homogenization: Liver and kidney tissues were homogenized in cold normal saline (1:9 w/v). The homogenates were centrifuged at 10,000 rpm for 10 minutes at 4°C to obtain the supernatant.
- Enzyme Activity Assays: The activities of SOD, CAT, and GSH-Px in the tissue supernatants were determined using commercially available colorimetric assay kits.
- Lipid Peroxidation Assay: The level of malondialdehyde (MDA), an indicator of lipid peroxidation, was measured in the tissue supernatants using a thiobarbituric acid reactive substances (TBARS) assay kit.[3]

Quantification of Inflammatory Cytokines

• Sample Preparation: Tissue homogenates were prepared as described above.



• ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the tissue supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.[4]

Western Blot Analysis of Signaling Proteins

- Protein Extraction: Total protein was extracted from liver and kidney tissues using RIPA lysis buffer.
- Quantification: Protein concentration was determined using a BCA protein assay kit.
- Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membranes were blocked and then incubated with primary antibodies against Nrf2, Keap1, HO-1, p-PI3K, PI3K, p-AKT, AKT, NF-κB, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies.
- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)
 detection system. The relative protein expression was quantified by densitometry analysis,
 with β-actin serving as a loading control.[3]

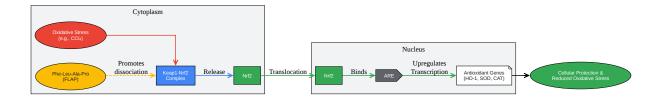
Signaling Pathways and Mechanisms of Action

FLAP exerts its protective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Nrf2/ARE Antioxidant Pathway

FLAP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3] Under conditions of oxidative stress, FLAP promotes the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of antioxidant genes, upregulating the expression of protective enzymes such as Heme Oxygenase-1 (HO-1), SOD, and CAT.[3]





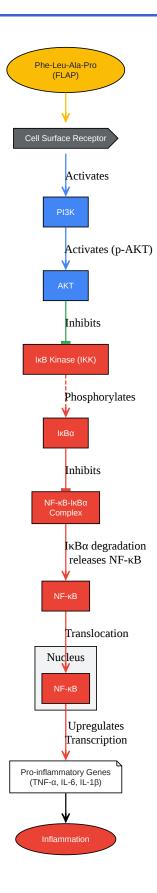
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FLAP activates the Nrf2/ARE antioxidant pathway.

PI3K/AKT Signaling Pathway and NF-kB Inhibition

FLAP also modulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, which is crucial for cell survival and is linked to the inflammatory response. [2] FLAP treatment leads to the phosphorylation and activation of PI3K and AKT. Activated AKT can, in turn, influence downstream targets, including the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a key transcription factor that governs the expression of proinflammatory cytokines such as TNF-α, IL-6, and IL-1β. By activating the PI3K/AKT pathway, FLAP contributes to the suppression of NF-κB activation, thereby reducing the production of these inflammatory mediators.[4]





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FLAP modulates the PI3K/AKT pathway to inhibit NF-kB-mediated inflammation.



Conclusion

While direct evidence for the biological activity of Leucyl-Alanyl-Proline is currently sparse, the comprehensive data available for the structurally similar tetrapeptide, Phe-Leu-Ala-Pro, provides a strong foundation for inferring its potential bioactivities. FLAP demonstrates significant antioxidant and anti-inflammatory effects, mediated through the activation of the Nrf2/ARE pathway and modulation of the PI3K/AKT and NF-kB signaling cascades. These findings highlight the potential of small peptides containing the Leu-Ala-Pro motif as valuable candidates for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further research is warranted to isolate and characterize the specific biological activities of the Leucyl-Alanyl-Proline tripeptide.

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